molecular formula C7H3F4NO2 B1410914 2,3-Difluoro-5-nitrobenzodifluoride CAS No. 1804516-11-7

2,3-Difluoro-5-nitrobenzodifluoride

Cat. No.: B1410914
CAS No.: 1804516-11-7
M. Wt: 209.1 g/mol
InChI Key: PGOPPGBFGSXUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-nitrobenzodifluoride is a chemical compound with the molecular formula C7H2F4NO2. It is a yellow crystalline solid that is used in various fields, including medical, environmental, and industrial research. This compound is known for its potent biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced to the benzene ring followed by nitration to add the nitro group . The reaction conditions often involve the use of fluorinating agents such as potassium fluoride and nitrating agents like nitric acid under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of 2,3-Difluoro-5-nitrobenzodifluoride may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzene ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorine atoms.

Common Reagents and Conditions

    Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), and elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and room temperature.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents under acidic conditions.

Major Products Formed

    Substitution: Fluorinated derivatives with different substituents.

    Reduction: 2,3-Difluoro-5-aminobenzodifluoride.

    Oxidation: Various oxidized fluorinated aromatic compounds.

Scientific Research Applications

2,3-Difluoro-5-nitrobenzodifluoride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrobenzodifluoride involves its interaction with biological molecules through its electron-withdrawing groups. The nitro and fluorine groups enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-nitrobenzodifluoride
  • 2,4-Difluoro-5-nitrobenzodifluoride
  • 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN)

Uniqueness

2,3-Difluoro-5-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOPPGBFGSXUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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